Ethyl 8-cyclopropyl-8-oxooctanoate
Description
Significance of Cyclopropane (B1198618) Derivatives in Advanced Organic Synthesis
Cyclopropane rings, the smallest of the carbocycles, are not merely structural curiosities. Their inherent ring strain, a consequence of the compressed C-C-C bond angles deviating significantly from the ideal 109.5°, imbues them with unique reactivity. researchgate.net This strain energy can be harnessed in a variety of chemical transformations, most notably in ring-opening reactions, which can be initiated by heat, light, or chemical reagents. rsc.orgrsc.orgacs.org The resulting linear chains can be further functionalized, making cyclopropane derivatives valuable precursors in the synthesis of complex natural products and pharmaceuticals. Moreover, the rigid, three-dimensional structure of the cyclopropane ring can be exploited to control the stereochemistry of adjacent functional groups, a critical aspect in the design of bioactive molecules.
Strategic Importance of Long-Chain Esters in Modular Chemical Architectures
Long-chain esters are fundamental components in the field of modular synthesis. youtube.comyoutube.com The ester functional group itself is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, and reduction to alcohols. nih.gov The presence of a long aliphatic chain provides a flexible spacer, allowing for the strategic positioning of functional groups at a distance from one another. This separation can be crucial in preventing undesired intramolecular reactions and in creating molecules with specific spatial arrangements, which is particularly important in the fields of materials science and medicinal chemistry. The synthesis of long-chain esters is often achieved through well-established methods like Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. spectroscopyonline.comarkat-usa.orgechemi.com
Unique Structural and Electronic Features of Ethyl 8-cyclopropyl-8-oxooctanoate as a Multifunctional Scaffold
This compound, with the chemical formula C13H22O3 and a molecular weight of 226.31 g/mol , is a fascinating molecule that combines the distinct features of its constituent functional groups. aablocks.comsigmaaldrich.com
Structural Features:
The molecule possesses a linear eight-carbon chain, at one end of which is an ethyl ester group. At the other end (the 8th position), a cyclopropyl (B3062369) group is attached via a ketone functionality. This unique arrangement results in a molecule with two key reactive sites separated by a flexible aliphatic linker.
Spectroscopic Data (Predicted):
| Spectroscopic Data | Predicted Chemical Shift/Frequency | Assignment |
| ¹³C NMR | ~210 ppm | Ketone Carbonyl (C=O) |
| ~173 ppm | Ester Carbonyl (C=O) | |
| ~60 ppm | Ester Methylene (B1212753) (-OCH₂CH₃) | |
| ~15-40 ppm | Aliphatic Chain Carbons (-CH₂-) | |
| ~10-20 ppm | Cyclopropyl Carbons | |
| IR Spectroscopy | ~1715 cm⁻¹ | Ketone C=O Stretch |
| ~1740 cm⁻¹ | Ester C=O Stretch | |
| ~1200-1000 cm⁻¹ | Ester C-O Stretch | |
| ~3080 cm⁻¹ | Cyclopropyl C-H Stretch |
The predicted values are based on typical ranges for the respective functional groups and may vary slightly in the actual molecule. echemi.comblogspot.comorgchemboulder.comacs.orglibretexts.orglibretexts.orgorganicchemistrydata.org
Electronic Features:
The electronic properties of this compound are dominated by the two carbonyl groups. The ketone carbonyl is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. The cyclopropyl group, due to its high p-character in the C-C bonds, can electronically interact with the adjacent ketone, influencing its reactivity. The ester group also possesses an electrophilic carbonyl carbon. The long aliphatic chain is electronically neutral and acts primarily as a flexible spacer.
Overview of Contemporary Research Trajectories for Complex Functionalized Aliphatic Compounds
Current research in organic chemistry places a strong emphasis on the development of efficient and sustainable methods for the synthesis and functionalization of complex aliphatic compounds. researchgate.netnih.govacs.orgresearchgate.net A major focus is on C-H functionalization, a strategy that aims to directly convert inert C-H bonds into valuable functional groups, thereby streamlining synthetic routes and reducing waste. researchgate.netnih.govacs.org The development of modular synthetic approaches, where complex molecules are assembled from smaller, pre-functionalized building blocks, is another key area of research. youtube.com This approach allows for the rapid generation of molecular diversity and the synthesis of compounds with precisely controlled structures and properties. Furthermore, there is a growing interest in the design of biodegradable aliphatic compounds to address environmental concerns. acs.org Molecules like this compound, with their combination of reactive functional groups and a long aliphatic chain, are well-positioned to contribute to these exciting areas of research.
An exploration of the synthetic routes toward this compound and its related analogues reveals a focus on the elegant and varied construction of the core cyclopropyl ketone moiety. Advances in organic chemistry have provided a robust toolbox for the formation of this strained three-membered ring adjacent to a carbonyl group, a structural motif of significant interest. Methodologies can be broadly categorized into intramolecular and intermolecular strategies, each with distinct advantages and mechanistic pathways.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-cyclopropyl-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)8-6-4-3-5-7-12(14)11-9-10-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLTUUKSOKLFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645663 | |
| Record name | Ethyl 8-cyclopropyl-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-36-8 | |
| Record name | Ethyl η-oxocyclopropaneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-cyclopropyl-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Mechanistic Investigations and Reactivity Profile of Ethyl 8 Cyclopropyl 8 Oxooctanoate
Intrinsic Reactivity of the Cyclopropyl (B3062369) Ketone Substructure
The cyclopropyl ketone moiety is a versatile functional group in organic synthesis, primarily due to the inherent strain of the three-membered ring, which makes it susceptible to a variety of ring-opening and rearrangement reactions. The presence of the adjacent ketone influences the reactivity of the cyclopropane (B1198618) ring, activating it towards certain transformations.
Ring-Opening Reactions of Cyclopropyl Ketones
The strain energy of a cyclopropane ring makes its C-C bonds susceptible to cleavage under various conditions, leading to valuable linear or cyclic products. nih.govchemrxiv.orgwikipedia.orgnih.gov The regioselectivity of the ring-opening is a critical aspect and is often influenced by the substitution pattern on the cyclopropane ring. acs.org
Acid-catalyzed reactions of cyclopropyl ketones can lead to ring-opening and rearrangement products. acs.orgcdnsciencepub.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring. This activation facilitates the cleavage of a C-C bond of the cyclopropane ring. For instance, 1-alkenyl cyclopropyl ketones, when activated by cation-stabilizing substituents, undergo ring enlargement in the presence of polyphosphoric acid to yield cyclopentanone (B42830) or cyclohexenone derivatives. oup.com Similarly, the reaction of cyclopropyl trimethylsilyl (B98337) ketones with acids proceeds under milder conditions compared to their carbon analogs, yielding either ring-opened 3-chloropropyl trimethylsilyl ketones or ring-enlarged 2-trimethylsilyl-4,5-dihydrofuran derivatives. oup.com Lewis acids like boron trifluoride can also induce ring-opening and skeletal rearrangements. acs.org
The use of trimethylsilyl iodide has also been shown to effect the ring-opening of cyclopropyl ketones. acs.org In some cases, these acid-catalyzed transformations can be quite complex, leading to significant skeletal rearrangements. acs.orgcdnsciencepub.com
Transition metals can activate the C-C bonds of cyclopropanes, including those in cyclopropyl ketones, through oxidative addition, leading to metallacyclobutane intermediates. wikipedia.org Nickel-catalyzed reactions, for example, can lead to the formation of five-membered rings through the dimerization of cyclopropyl ketones or their crossed reaction with enones. acs.org These reactions are thought to proceed via nickeladihydropyran intermediates formed from the oxidative addition of the cyclopropyl ketone to a low-valent nickel species. nih.govchemrxiv.org
Samarium(II) iodide (SmI2) has emerged as a powerful reagent and catalyst for the reductive cleavage of cyclopropyl ketones. nih.govrsc.orgacs.org SmI2 can act as a single-electron transfer (SET) agent, reducing the ketone to a ketyl radical. rsc.orgmanchester.ac.uk This radical intermediate can then undergo ring-opening of the cyclopropyl group. rsc.orgmanchester.ac.uk SmI2-catalyzed reactions have been utilized in various transformations, including formal [3+2] cycloadditions with alkenes and alkynes to produce complex cyclopentane (B165970) structures. nih.govacs.orgacs.orgresearchgate.net The efficiency of these catalytic processes can sometimes be enhanced by the addition of a co-reductant like Sm(0) to regenerate the active Sm(II) species. nih.govacs.org The mechanism involves a reversible SET from SmI2 to the ketone, cyclopropyl ring-opening, intermolecular coupling, and ring closure, followed by regeneration of the Sm(II) catalyst. rsc.org
Computational studies have provided insights into the structure-reactivity relationships in SmI2-catalyzed couplings of cyclopropyl ketones, highlighting factors that influence the reaction barriers. acs.org
| Catalyst/Reagent | Reaction Type | Key Intermediates | Products |
|---|---|---|---|
| Ni(0) complexes | Cycloaddition | Nickeladihydropyran | Cyclopentanes |
| SmI2 | Reductive ring-opening, Cycloaddition | Ketyl radical | Ring-opened products, Cyclopentenes |
| Rh(I) complexes | Ring expansion | Rhodacyclobutane | Cyclopentenones |
The formation of a radical adjacent to a cyclopropane ring can trigger its rapid opening. rsc.org In the context of cyclopropyl ketones, a ketyl radical formed via single-electron transfer can initiate this process. nih.govacs.org This strategy has been exploited in photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones. nih.gov In these reactions, a photocatalyst, upon excitation, reduces the Lewis acid-activated cyclopropyl ketone to a distonic radical anion, which then undergoes ring-opening. nih.gov
The ring-opening of cyclopropylmethyl radicals is a well-studied process and serves as a radical clock. nih.gov The rate of ring-opening is very fast, and the regioselectivity of the cleavage is dependent on the substitution pattern, with the more substituted C-C bond of the cyclopropane ring often cleaving preferentially. rsc.org Iron-catalyzed reductive ring-opening/gem-difluoroallylation of cyclopropyl ketones also proceeds through a ketyl radical-mediated C-C bond cleavage, forming a more stable carbon-centered radical. acs.org
| Initiation Method | Key Radical Intermediate | Subsequent Reaction | Typical Product |
|---|---|---|---|
| Photocatalysis (SET) | Distonic radical anion | Cycloaddition | Cyclopentanes |
| SmI2 (SET) | Ketyl radical | Intermolecular coupling | Ring-opened adducts |
| Fe-catalysis (reductive) | Ketyl radical | Allylation | gem-Difluoroalkenes |
Nucleophilic and Electrophilic Additions to the Cyclopropyl Ketone
The carbonyl group of a cyclopropyl ketone is subject to nucleophilic addition, a fundamental reaction of ketones. libretexts.orgmasterorganicchemistry.com The electrophilic carbonyl carbon can be attacked by a variety of nucleophiles. masterorganicchemistry.com The presence of the cyclopropyl group can influence the stereochemistry of nucleophilic attack. For instance, in the reaction of phenylcyclopropylketene with organolithium reagents, the direction of nucleophilic attack is influenced by the nature of the nucleophile. cdnsciencepub.com
While the carbonyl carbon is electrophilic, the strained cyclopropane ring itself can also act as an electrophile, particularly when activated by an electron-withdrawing group like a ketone. nih.gov In such "donor-acceptor" cyclopropanes, the ring can be opened by nucleophiles. However, for simple cyclopropyl ketones, direct nucleophilic attack on the ring is less common without prior activation (e.g., by an acid or metal catalyst).
Electrophilic additions to the cyclopropane ring of a cyclopropyl ketone are not a typical reaction pathway due to the electron-withdrawing nature of the carbonyl group, which deactivates the ring towards electrophilic attack.
Transformations Involving Rearrangements of the Cyclopropyl Ketone Moiety
Rearrangements are a common feature in the chemistry of cyclopropyl ketones, often occurring subsequent to ring-opening. acs.orgcdnsciencepub.com Acid-catalyzed conditions, in particular, can promote skeletal rearrangements. For example, tricyclodecanones containing a cyclopropyl ketone moiety have been shown to undergo ring-opening followed by 1,2-shifts of methyl or methylene (B1212753) groups upon treatment with a Lewis acid. acs.org
The Cloke-Wilson rearrangement describes the isomerization of cyclopropyl ketones to 2,3-dihydrofurans. acs.org This transformation can be catalyzed by organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and is proposed to proceed via a homoconjugate addition followed by an SN1-type ring opening. acs.org
Photochemical rearrangements are also known for compounds containing a cyclopropyl ketone substructure. acs.org Furthermore, the rearrangement of cyclopropyl carbenes, which can be generated from the corresponding cyclopropyl ketones, has been studied and leads to cyclobutene (B1205218) derivatives. researchgate.net
Reactivity of the Ethyl Ester Moiety
The ethyl ester group in ethyl 8-cyclopropyl-8-oxooctanoate is a key functional group that dictates a significant portion of the molecule's reactivity. While generally less reactive than ketones, esters participate in a variety of important chemical transformations. libretexts.org The reactivity of this group is influenced by the long alkyl chain, which can affect solubility and reaction kinetics.
Hydrolysis: Esters can be cleaved back to a carboxylic acid and an alcohol through a reaction with water, a process known as hydrolysis. libretexts.org This reaction can be catalyzed by either an acid or a base. In acid-catalyzed hydrolysis, a strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. libretexts.org This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. libretexts.org
Base-catalyzed hydrolysis, or saponification, is an irreversible process that uses a strong base, such as hydroxide (B78521), as the nucleophile. libretexts.org The reaction produces a carboxylate salt and an alcohol. libretexts.org Saponification is generally faster than acid-catalyzed hydrolysis because hydroxide is a better nucleophile than water. libretexts.org
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting an ethyl ester with methanol (B129727) would yield a methyl ester. researchgate.net To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
The transesterification of long-chain ethyl esters, such as those derived from vegetable oils, is a significant industrial process for producing biodiesel. conicet.gov.armdpi.com Both acidic and basic catalysts can be employed. masterorganicchemistry.comembrapa.br Basic catalysis, often with sodium or potassium hydroxide, is common but can lead to soap formation as a side reaction. conicet.gov.ar
Table 1: Comparison of Hydrolysis and Transesterification of Esters
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Transesterification |
|---|---|---|---|
| Reagents | Water, strong acid (catalyst) | Water, strong base | Alcohol, acid or base catalyst |
| Products | Carboxylic acid, alcohol | Carboxylate salt, alcohol | New ester, new alcohol |
| Reversibility | Reversible | Irreversible | Reversible |
| Key Intermediate | Protonated carbonyl | Tetrahedral intermediate | Tetrahedral intermediate |
| Driving Force | Excess water | Formation of stable carboxylate | Excess of reactant alcohol |
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edu Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally slow to react with esters, allowing for the selective reduction of more reactive functional groups like ketones and aldehydes in the same molecule. commonorganicchemistry.comcommonorganicchemistry.comstackexchange.com However, under certain conditions, such as with an excess of the reagent, prolonged reaction times, or the use of additives like lithium chloride, NaBH₄ can reduce esters. researchgate.net
Another important reducing agent is diisobutylaluminum hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures. libretexts.org This provides a valuable synthetic route to aldehydes from esters. libretexts.org
Table 2: Common Reducing Agents for Esters
| Reducing Agent | Product(s) | Selectivity | Typical Conditions |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Powerful, non-selective | Ethereal solvents |
| Sodium borohydride (NaBH₄) | Primary alcohol (slowly) | Selective for aldehydes/ketones | Protic solvents (methanol, ethanol) |
| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Can be selective at low temperatures | -78 °C |
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that react with esters to form tertiary alcohols. libretexts.orgchemistrysteps.comucalgary.ca This reaction involves the addition of two equivalents of the organometallic reagent. masterorganicchemistry.comjove.com The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester. chemistrysteps.comucalgary.ca This ketone then rapidly reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol after an acidic workup. libretexts.orgucalgary.ca It is generally not possible to stop the reaction at the ketone stage. ucalgary.ca
Intermolecular and Intramolecular Interactions Governing the Compound's Reactivity
The reactivity of this compound is influenced by various intermolecular and intramolecular interactions. The long alkyl chain can participate in van der Waals interactions, affecting the compound's physical properties and how it interacts with solvents and other reactants. The presence of both a ketone and an ester group allows for dipole-dipole interactions.
The cyclopropyl ketone moiety is of particular interest. The conformation of the cyclopropyl group relative to the carbonyl group can significantly impact reactivity. acs.org Computational studies on similar cyclopropyl ketones have shown that factors like conjugation with aryl groups and steric hindrance can influence the stability of intermediates and transition states in reactions. nih.govacs.org For instance, in SmI₂-catalyzed coupling reactions, the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical through conjugation. nih.govacs.org While this compound lacks an aryl group directly attached to the ketone, the principles of how substituents affect the electronic and steric environment of the cyclopropyl ketone are relevant.
Intermolecular reactions involving the cyclopropyl ketone can lead to the formation of larger ring systems. For example, visible-light-mediated ring-opening reactions of cyclopropanes have been developed. researchgate.net Also, SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones with alkenes or alkynes provide a route to five-membered rings. acs.orgnih.gov
Stereochemical Control and Diastereoselectivity in Reactions Involving this compound
Reactions involving this compound can lead to the formation of new stereocenters, making stereochemical control an important consideration. The prochiral nature of the ketone and the potential for creating a new stereocenter at the ester carbonyl carbon mean that diastereoselectivity can be a key factor in its reactions.
For example, in the reduction of the ketone, the approach of the hydride reagent can be influenced by the adjacent long alkyl chain, potentially leading to a preference for one diastereomer of the resulting secondary alcohol.
In the context of the cyclopropyl ketone, asymmetric catalysis has been successfully applied to achieve enantioselective transformations. For instance, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed to construct densely substituted cyclopentanes with high enantiocontrol. nih.gov Similarly, asymmetric ring-opening reactions of cyclopropyl ketones with nucleophiles have been achieved using chiral catalysts. rsc.org These examples highlight the potential for achieving stereochemical control in reactions at the cyclopropyl ketone moiety of this compound, which could be explored through the use of appropriate chiral catalysts or reagents.
The stereochemical outcome of reactions can often be rationalized by considering the spatial arrangement of atoms and groups in the molecule. uou.ac.in For reactions involving the cyclopropyl group, the stereoelectronically controlled opening of the ring can dictate the stereochemistry of the final product. rsc.org
Computational Chemistry and Theoretical Studies on Ethyl 8 Cyclopropyl 8 Oxooctanoate
Quantum Mechanical and Molecular Mechanics Approaches to Conformational Analysis
The three-dimensional structure and conformational preferences of Ethyl 8-cyclopropyl-8-oxooctanoate are fundamental to its reactivity. Conformational analysis of this molecule is approached using a combination of quantum mechanical (QM) and molecular mechanics (MM) methods. The long, flexible seven-carbon chain connecting the ethyl ester and the cyclopropyl (B3062369) ketone groups allows for a multitude of possible conformations.
MM methods are typically employed for an initial broad search of the conformational space. These methods use classical physics to approximate the potential energy of different conformations, efficiently identifying low-energy structures from thousands of possibilities. Key to this analysis is the parameterization of force fields to accurately model the interactions within the aliphatic chain and, crucially, the unique geometry and strain of the cyclopropyl ring adjacent to a carbonyl group.
Following the MM scan, promising low-energy conformers are subjected to more rigorous analysis using QM methods, such as Hartree-Fock or, more commonly, Density Functional Theory (DFT). QM calculations provide a much more accurate description of the electronic structure and, therefore, the geometry and relative energies of the conformers. For this compound, these calculations would focus on determining the preferred dihedral angles along the alkyl chain and the orientation of the cyclopropyl group relative to the ketone's carbonyl. The "bisected" and "eclipsed" conformations of the cyclopropyl group with respect to the carbonyl are of particular interest, as they significantly influence the ring's electronic properties and susceptibility to ring-opening reactions.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT has become a cornerstone for investigating the reaction mechanisms of cyclopropyl ketones. rsc.org These studies provide a detailed, step-by-step view of how transformations occur, which is essential for controlling and predicting chemical outcomes.
The reactivity of the cyclopropyl ketone moiety is often characterized by ring-opening reactions or participation in cycloadditions. DFT calculations are instrumental in identifying and characterizing the high-energy transition states (TS) and transient intermediates that govern these processes. For instance, in reactions catalyzed by samarium(II) iodide (SmI₂), a key intermediate is a ketyl radical, formed upon single-electron transfer (SET) from the catalyst to the ketone. nih.govacs.org
DFT studies can model this process, revealing the structure of the resulting radical anion intermediate and the subsequent transition state for the cleavage of one of the cyclopropane's C-C bonds. This ring-opening leads to a more stable radical intermediate, which can then engage in further reactions. nih.gov In phosphine-catalyzed ring-opening reactions, computational studies have identified key steps including nucleophilic attack, intramolecular Michael addition to form an enolate intermediate, and subsequent proton transfer and Wittig-type reactions to yield the final product. rsc.org
Table 1: Key Intermediates and Transition States in Cyclopropyl Ketone Reactions (Based on Analogous Systems)
| Reaction Type | Catalyst/Conditions | Key Intermediate(s) | Key Transition State(s) | Reference(s) |
|---|---|---|---|---|
| [3+2] Cycloaddition | SmI₂ | Ketyl radical anion, open-chain radical | TS for C-C bond cleavage, TS for intermolecular addition | nih.govacs.org |
| [3+2] Cycloaddition | Photocatalysis (e.g., Ru(bpy)₃²⁺), Lewis Acid (e.g., Gd(OTf)₃) | Lewis acid-activated ketyl radical | TS for intermolecular C-C bond formation | nih.gov |
| Phosphine-Catalyzed Ring Opening | Phosphine (e.g., PPh₃) | Enolate, Ylide | TS for intramolecular Michael addition, TS for Wittig reaction | rsc.org |
| Gold-Catalyzed Cycloisomerization | Gold(I) | Cyclopropyl gold(I) carbene-like species | TS for nucleophilic attack on carbene or cyclopropane (B1198618) | acs.org |
Table 2: Comparative Energy Barriers in Cyclopropyl Ketone Transformations (Based on Analogous Systems)
| Transformation | Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Reference(s) |
|---|---|---|---|---|
| Phosphine-Catalyzed Ring Opening | Formation of Hydrofluorenone | Intramolecular nih.govnih.gov-proton transfer | Not specified, but identified as most favorable pathway | rsc.org |
| [8+2] Cycloaddition (Dienylisobenzofuran + DMAD) | Stepwise via Zwitterion | Initial C-C bond formation | 21.7 | pku.edu.cn |
| [8+2] Cycloaddition (Dienylisobenzofuran + DMAD) | [4+2] followed by retro-Diels-Alder | Initial [4+2] cycloaddition | 16.6 | pku.edu.cn |
| Fenton Reaction on Guanine (Analog for oxidative damage) | H₂O₂ activation by [FeII(H₂O)₆]²⁺ | Peroxide activation | High barrier, suggesting counterions are key | rsc.org |
Structure-Reactivity Relationships within Functionalized Cyclopropyl Ketone Esters
Computational studies are highly effective at elucidating the relationship between a molecule's structure and its reactivity. For a compound like this compound, reactivity is primarily dictated by the interplay between the cyclopropyl ketone group and the long ester chain.
Studies on analogous alkyl cyclopropyl ketones have shown that steric hindrance significantly impacts reaction rates. nih.gov For example, primary alkyl cyclopropyl ketones generally react faster in SmI₂-catalyzed cycloadditions than more sterically hindered secondary alkyl ketones. nih.gov This is attributed to the impeded coordination of the bulky catalyst to the ketone. Furthermore, the electronic nature of substituents plays a critical role. In aryl cyclopropyl ketones, the redox potential of the ketone, which is influenced by electron-donating or -withdrawing groups on the aryl ring, is a key predictor for the success of photocatalytic [3+2] cycloadditions. researchgate.net For this compound, while the ester group is remote from the cyclopropyl ketone, its conformational flexibility could influence the accessibility of the reactive site.
Table 3: Structure-Reactivity Relationships in Cyclopropyl Ketones (Based on Analogous Systems)
| Structural Feature | Effect on Reactivity | Reaction Context | Explanation | Reference(s) |
|---|---|---|---|---|
| Primary vs. Secondary Alkyl Group | Primary reacts faster | SmI₂-catalyzed cycloaddition | Reduced steric hindrance allows for more efficient catalyst coordination | nih.gov |
| Aryl Group Substituents | Electron-withdrawing/donating groups alter redox potential | Photocatalytic [3+2] cycloaddition | Redox potential is a critical factor for the initial electron transfer step | researchgate.net |
| Spirocyclic Ketone Structure | Slower reaction rate | SmI₂-catalyzed cycloaddition | Steric hindrance associated with the tertiary radical intermediate hinders coupling | nih.gov |
| Nitro Group on Cyclopropane | Enables ring expansion | Photocatalytic intramolecular reaction | Key for facilitating the desired reaction pathway | researchgate.net |
Predictive Modeling for Novel Reactivity and Selectivity in Analogous Systems
A major goal of computational chemistry is to move from explaining observed phenomena to predicting new reactivity and selectivity. By leveraging data from DFT studies and experimental results, it is possible to build predictive models. For example, statistical models have been developed that can quantitatively predict the enantioselectivity of cycloaddition reactions involving cyclopropyl ketones with structurally diverse partners. researchgate.net
These mechanistic insights can guide the discovery of new catalysts or reaction conditions. researchgate.net For a system like this compound, predictive modeling could be used to screen potential catalysts for a desired transformation, predict the most likely products of a new reaction, or estimate the impact of modifying the alkyl chain length or the ester group. By understanding the key electronic and steric factors that govern reactivity, computational models can accelerate the development of novel synthetic methods for this class of compounds, enabling the efficient construction of complex molecular architectures. nih.gov
Sophisticated Analytical Methodologies for Structural Elucidation and Mechanistic Insights
Spectroscopic Techniques for Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of Ethyl 8-cyclopropyl-8-oxooctanoate in solution. Both ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group would be identified by a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). The long alkyl chain would exhibit a series of multiplets. Protons on the carbon adjacent to the ester (C2) and the ketone (C7) would be deshielded and appear at a lower field compared to the other methylene groups. The most distinctive signals would be from the cyclopropyl (B3062369) ring protons, which typically appear at an unusually high field (upfield), often between 0.5 and 1.5 ppm, due to the ring's magnetic anisotropy. The proton on the carbon adjacent to the carbonyl within the cyclopropyl ring would be further downfield.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbons of the ester and ketone groups would be readily identifiable by their characteristic downfield chemical shifts (typically >170 ppm for the ester and >200 ppm for the ketone). The carbons of the ethyl group and the long aliphatic chain would have signals in the upfield region. The unique chemical environment of the cyclopropyl ring carbons would also result in characteristic signals.
Expected ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl (-CH₃) | ~1.25 | Triplet |
| Ethyl (-CH₂-) | ~4.12 | Quartet |
| Aliphatic Chain (-CH₂-)n | 1.30-1.70 | Multiplet |
| Methylene α to Ester (-CH₂COOEt) | ~2.30 | Triplet |
| Methylene α to Ketone (-CH₂CO-) | ~2.50 | Triplet |
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Determination
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. With a molecular formula of C₁₃H₂₂O₃, the expected molecular weight is approximately 226.31 g/mol .
Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. The molecular ion peak [M]⁺ at m/z 226 would confirm the molecular weight. Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅), leading to a fragment at m/z 181, or the loss of an ethyl radical (-C₂H₅) followed by CO, resulting in a fragment at m/z 197. Another prominent fragmentation would be the McLafferty rearrangement, characteristic of long-chain ketones and esters. Alpha-cleavage on either side of the ketone carbonyl group is also expected, leading to fragments corresponding to the cyclopropylcarbonyl cation (m/z 69) and the acylium ion from the ester side.
Predicted Mass Spectrometry Fragments
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 226 |
| [M - C₂H₅O]⁺ | 181 |
| [M - C₂H₅]⁺ | 197 |
Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be dominated by strong absorption bands characteristic of the ester and ketone carbonyl groups.
The ester C=O stretch would appear as a strong band around 1735 cm⁻¹. The ketone C=O stretch, being conjugated with the cyclopropyl ring, would likely appear at a slightly lower wavenumber, typically in the range of 1690-1715 cm⁻¹. The presence of the cyclopropyl group can sometimes be inferred from C-H stretching vibrations above 3000 cm⁻¹, although these can be weak and obscured by other signals. The C-O stretching vibrations of the ester group would also be prominent, typically appearing as two bands in the 1300-1000 cm⁻¹ region.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | ~1735 |
| Ketone C=O | Stretch | ~1705 |
| C-H (Aliphatic) | Stretch | 2850-2960 |
Chromatographic Separations for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis, allowing for the separation of the target compound from starting materials, by-products, and other impurities.
Gas Chromatography (GC) for Volatile Components and Reaction Profiling
Gas chromatography (GC) is well-suited for the analysis of this compound due to its volatility. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC provides a powerful tool for both quantitative and qualitative analysis.
For purity assessment, a single, sharp peak would be expected for the pure compound. The retention time of this peak would be characteristic of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). By analyzing samples from a reaction mixture at different time points, GC can be used to monitor the disappearance of reactants and the appearance of the product, thereby profiling the reaction's progress. The use of an internal standard would allow for accurate quantification of the product yield.
Liquid Chromatography (LC) for Complex Mixtures and Product Isolation
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another valuable technique for the analysis and purification of this compound. It is especially useful for analyzing complex mixtures that may not be amenable to GC due to the thermal instability of some components.
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol (B129727)/water or acetonitrile/water mixture), would be an effective method for separating the relatively nonpolar this compound from more polar impurities. Detection could be achieved using a UV detector, as the carbonyl groups provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). Preparative LC can be employed for the isolation and purification of the compound on a larger scale.
Advanced Kinetic Studies and Reaction Progress Analysis Techniques
The elucidation of reaction mechanisms and the optimization of reaction conditions for the synthesis and transformation of "this compound" necessitate a deep understanding of the reaction kinetics. Advanced kinetic studies, employing sophisticated analytical techniques, provide invaluable insights into the intricate details of reaction pathways, the stability of intermediates, and the influence of various parameters on the reaction rate.
In-situ Spectroscopic Methods for Real-time Reaction Monitoring
Real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching, offers a significant advantage in obtaining high-fidelity kinetic data. In-situ spectroscopic techniques are particularly powerful for this purpose, allowing for the continuous tracking of reactant consumption, product formation, and the appearance and disappearance of transient intermediates.
For reactions involving "this compound," two primary in-situ spectroscopic methods are of particular relevance: Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
In-situ FTIR Spectroscopy:
In-situ FTIR spectroscopy is a versatile technique for monitoring reactions in real-time by tracking changes in the vibrational modes of functional groups. mdpi.comresearchgate.net For the synthesis or transformation of "this compound," specific infrared absorption bands can be monitored to follow the reaction progress. For instance, in an esterification reaction to produce the title compound, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch can be quantitatively measured. mdpi.com
A hypothetical in-situ FTIR monitoring of a reaction involving "this compound" could involve tracking the following key vibrational frequencies:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| Cyclopropyl C-H | Stretching | ~3100-3000 | Monitoring the integrity of the cyclopropyl ring. |
| Ester C=O | Stretching | ~1740-1720 | Quantifying the formation or consumption of the ethyl ester. mdpi.com |
| Ketone C=O | Stretching | ~1700-1680 | Monitoring reactions at the cyclopropyl ketone moiety. |
| Carboxylic Acid O-H | Stretching (broad) | ~3300-2500 | Tracking the consumption of a carboxylic acid starting material. |
| Carboxylic Acid C=O | Stretching | ~1710 | Monitoring the disappearance of a carboxylic acid reactant. mdpi.com |
By continuously recording the IR spectrum of the reaction mixture, the concentration of key species can be determined over time, leading to detailed reaction profiles. This data is crucial for understanding the reaction kinetics and identifying the presence of any short-lived intermediates. mt.comyoutube.com
In-situ NMR Spectroscopy:
In-situ or "real-time" NMR spectroscopy provides detailed structural information about the species present in a reaction mixture as the reaction proceeds. cdnsciencepub.com This technique is particularly useful for distinguishing between structurally similar compounds, such as isomers or reaction intermediates. For "this compound," ¹H and ¹³C NMR spectroscopy can be employed to monitor changes in the chemical environment of specific nuclei.
For example, in a reaction involving the opening of the cyclopropyl ring, the disappearance of the characteristic upfield signals of the cyclopropyl protons (typically between 0-1 ppm in ¹H NMR) and the appearance of new signals corresponding to the ring-opened product can be observed in real-time. cdnsciencepub.com Similarly, the chemical shifts of the carbonyl carbons in the ester and ketone groups can provide insights into electronic changes occurring during a reaction.
A hypothetical dataset from an in-situ ¹H NMR study monitoring a reaction of "this compound" might look like this:
| Time (min) | Concentration of Reactant (M) | Concentration of Product (M) |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.72 | 0.28 |
| 30 | 0.61 | 0.39 |
| 60 | 0.37 | 0.63 |
| 120 | 0.14 | 0.86 |
This time-course data, obtained without perturbing the reaction, is invaluable for the subsequent determination of the reaction's rate law and kinetic parameters.
Determination of Rate Laws and Activation Parameters for Elementary Steps
The data obtained from in-situ spectroscopic monitoring can be used to determine the empirical rate law of a reaction, which describes how the rate of reaction depends on the concentration of the reactants. acs.org For a reaction involving "this compound," a general rate law can be expressed as:
Rate = k[Reactant A]ⁿ[Reactant B]ᵐ
where k is the rate constant, and n and m are the orders of the reaction with respect to Reactant A and Reactant B, respectively. acs.org The reaction orders are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. psu.edu
Once the rate law is established, the rate constant k can be calculated at different temperatures to determine the activation parameters of the reaction, namely the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation:
k = Ae(-Ea/RT)
where R is the ideal gas constant and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R and a y-intercept of ln(A). cdnsciencepub.com
Consider a hypothetical reaction, such as the acid-catalyzed ring-opening of the cyclopropyl group in "this compound." The activation energy for such a process would provide critical information about the stability of the cyclopropyl ring under the reaction conditions.
The following table presents hypothetical activation parameters for a reaction involving a cyclopropyl ketone, illustrating the type of data that can be obtained from detailed kinetic studies.
| Reaction Step | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |
| Ring-opening of a substituted cyclopropylmethyl radical | 25 | 1.2 x 10¹³ | 4.5 x 10⁸ |
| Baeyer-Villiger oxidation of a cyclic ketone | 60 | 3.0 x 10¹⁰ | 1.7 x 10⁻¹ |
Note: The values in this table are illustrative and based on data for analogous systems, not specifically for "this compound." The rate of ring-opening of cyclopropylmethyl radicals can be very fast, as indicated by the high rate constant. psu.edu The Baeyer-Villiger oxidation is a relevant transformation for converting ketones to esters. organic-chemistry.orgwikipedia.orgyoutube.com
By combining in-situ monitoring with rigorous kinetic analysis, a comprehensive understanding of the chemical behavior of "this compound" can be achieved, enabling the rational design of synthetic routes and the optimization of reaction conditions for desired transformations.
Academic and Synthetic Utility of Ethyl 8 Cyclopropyl 8 Oxooctanoate As a Key Intermediate
Strategic Building Block in the Synthesis of Complex Molecular Architectures
The inherent reactivity of the cyclopropyl (B3062369) ketone and the long aliphatic chain of Ethyl 8-cyclopropyl-8-oxooctanoate make it a valuable intermediate in the synthesis of intricate molecular structures. The strained three-membered ring of the cyclopropyl group can undergo selective ring-opening reactions, providing access to a variety of functionalized linear chains that would be otherwise challenging to synthesize. This reactivity allows for the introduction of diverse functionalities at a specific position within the octanoate (B1194180) backbone.
Furthermore, the ketone and ester moieties can be independently or sequentially transformed, offering chemists precise control over the elaboration of the molecule. For instance, the ketone can participate in nucleophilic additions, reductions, or rearrangements, while the ester can be hydrolyzed, transesterified, or converted to other functional groups such as amides or alcohols. This orthogonality of functional groups is a key feature that enables the construction of complex target molecules, including natural products and their analogues, as well as novel pharmaceutical scaffolds. The long alkyl chain also imparts lipophilicity, a property that can be strategically utilized in the design of molecules intended to interact with biological membranes.
Contributions to Fundamental Mechanistic Organic Chemistry Research
The unique structural features of this compound make it an excellent substrate for probing fundamental mechanistic questions in organic chemistry. The reactivity of the cyclopropyl ketone moiety, in particular, is a subject of considerable interest. Studies on the acid- or base-catalyzed ring-opening of cyclopropyl ketones provide valuable insights into reaction pathways, transition states, and the electronic effects of substituents.
Recent research has shown that alkyl cyclopropyl ketones can participate in catalytic formal [3+2] cycloaddition reactions. acs.orgresearchgate.net These reactions, often catalyzed by samarium(II) iodide, allow for the efficient construction of five-membered rings, which are prevalent in many biologically active molecules. researchgate.net The use of this compound and its analogues in such reactions can help to elucidate the role of the long alkyl chain on the reactivity and selectivity of the cycloaddition. Furthermore, investigations into the stereoselectivity of reactions involving this chiral center can provide a deeper understanding of asymmetric induction and catalysis.
Precursor for the Development of Novel Functionalized Materials
The bifunctional nature of this compound also positions it as a promising precursor for the synthesis of novel functionalized materials. The long-chain ester component is a characteristic feature of monomers used in the production of certain polymers. The presence of the reactive cyclopropyl ketone group offers a handle for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone.
For example, the ester functionality could be utilized in ring-opening polymerization or polycondensation reactions to form polyester (B1180765) chains. The pendant cyclopropyl ketone groups could then be selectively modified to tune the material's properties, such as its hydrophilicity, cross-linking density, or ability to bind to other molecules. This approach could lead to the development of new materials with tailored properties for applications in areas such as drug delivery, coatings, and advanced composites. Research into the formation of cyclopropane (B1198618) esters on polymer supports has demonstrated the influence of the macromolecular backbone on the stereoselectivity of cyclization, highlighting the potential for creating polymers with controlled stereochemistry. rsc.org
Future Research Directions for Multifunctional Cyclopropyl Ketone Esters
The potential of this compound and related multifunctional cyclopropyl ketone esters is far from fully realized, presenting numerous avenues for future research. A key area of exploration will be the development of new catalytic methods that can selectively transform either the cyclopropyl ketone or the ester group in the presence of the other. This will expand the synthetic toolbox available to chemists and enable the creation of an even wider range of complex molecules.
Further investigation into the mechanistic details of reactions involving these compounds, particularly their cycloaddition and ring-opening reactions, will continue to be a priority. acs.orgresearchgate.net Computational studies, in conjunction with experimental work, will be invaluable in understanding the intricate details of these transformations and in designing more efficient and selective catalysts.
In the realm of materials science, future research will likely focus on the synthesis and characterization of new polymers derived from this compound and its derivatives. Exploring the relationship between the structure of the monomer, the polymerization conditions, and the final properties of the material will be crucial for designing functional materials for specific applications. The unique combination of a long aliphatic chain and a reactive cyclopropyl ketone offers a rich platform for innovation in both fundamental chemistry and applied materials science.
Q & A
Q. What strategies mitigate cyclopropane ring strain during storage?
- Methodological Answer :
- Low-Temperature Storage : -20°C under argon to prevent radical-induced ring cleavage.
- Stabilizers : Add BHT (0.1% w/w) to inhibit autoxidation.
- Lyophilization : For long-term stability, lyophilize in amber vials with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
